Furofenac
Overview
Description
Furofenac, known chemically as 2-ethyl-2,3-dihydro-5-benzofuranacetic acid, is a drug that has been studied for its pharmacological properties, particularly its anti-inflammatory activity and low ulcerogenic potential. It also exhibits antiplatelet-aggregation activity. The metabolism of furofenac has been explored in rats, dogs, and humans, revealing that the drug is primarily metabolized into conjugation compounds in humans and dogs, while rats produce hydroxylated derivatives .
Synthesis Analysis
The synthesis of furofenac and its metabolites involves the preparation of hydroxylated derivatives and analogous compounds. Techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), high-pressure liquid chromatography, and GLC-mass spectrometry have been applied to identify the products in urine extracts, with synthetic specimens used for comparison .
Molecular Structure Analysis
The molecular structure of furofenac is characterized by the benzofuranacetic acid moiety. The metabolites and analogs of furofenac have been studied, with the focus on their chemical characteristics. The structure of furofenac allows for the formation of various metabolites, which are identified through advanced chromatographic and spectrometric methods .
Chemical Reactions Analysis
The chemical reactions involved in the metabolism of furofenac lead to the formation of conjugation compounds and hydroxylated derivatives. These reactions are influenced by the species-specific metabolic pathways, as seen in the differences between human, dog, and rat metabolites .
Physical and Chemical Properties Analysis
Furofenac's physical and chemical properties are closely related to its pharmacological effects. The drug's anti-inflammatory and antiplatelet activities, combined with its low ulcerogenic potential, suggest a favorable profile for therapeutic use. The metabolites retain some of the pharmacological characteristics of the parent compound, which is important for understanding the drug's efficacy and safety .
Scientific Research Applications
Metabolism and Pharmacological Properties
Furofenac, known chemically as 2-ethyl-2,3-dihydro-5-benzofuranacetic acid, has been studied for its in vivo metabolism and pharmacological properties. Research conducted on rats, dogs, and humans revealed that furofenac exhibits antiplatelet-aggregation activity and anti-inflammatory activity, with low ulcerogenic power. Metabolites and analogous compounds of furofenac were synthesized, and their chemical characteristics were assessed. The primary metabolites identified in human and dog urine were conjugation compounds of the drug, while in rat urine, they were hydroxylated derivatives. The pharmacological characteristics of these metabolites were also discussed (Casalini, Mascellani, Tamagnone, Cesarano, & Giumanini, 1980).
Interaction with Human Serum Albumin
A study on the interaction of human serum albumin (HSA) with various drugs, including furofenac, was investigated using fluorescence methods. The study revealed that drugs like furofenac act as quenchers, causing a decrease in fluorescence emission attributed to changes in the environment of the protein fluorophore due to the presence of the ligand. Binding constants between furofenac and HSA were calculated, suggesting interactions primarily influenced by hydrogen bonding and van der Waals forces (Yasseen & El-Ghossain, 2016).
Environmental Impact
Diclofenac, a drug closely related to furofenac, has been identified as an environmental contaminant due to its occurrence in various environmental compartments. Studies have shown that diclofenac can interact with other contaminants, potentially leading to the creation of new emerging contaminants. The environmental fate of diclofenac in different compartments, such as soil and water, has been addressed, highlighting the need for further research to assess the fate and toxicological effects of diclofenac and its metabolites (Lonappan, Brar, Das, Verma, & Surampalli, 2016).
Future Directions
While there is limited information available on the future directions of Furofenac, it’s worth noting that furan-based compounds, like Furofenac, are being explored for their potential in various applications . This suggests that there could be future research opportunities in exploring the properties and applications of Furofenac and similar compounds.
properties
IUPAC Name |
2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXHLQMZLTSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866602 | |
Record name | Furofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furofenac | |
CAS RN |
56983-13-2, 200959-05-3, 200959-06-4 | |
Record name | Furofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56983-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furofenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056983132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furofenac, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furofenac, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furofenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUROFENAC, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY65CGG61J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FUROFENAC, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EP849A4GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FUROFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TB3JLD8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.